(3Z)-2-Propylpent-3-enoic acid is a stereoisomer of 2-propylpent-4-enoic acid, a metabolite of the anticonvulsant drug valproic acid (VPA) []. While not directly derived from valproic acid, the structural similarity to 2-propylpent-4-enoic acid makes (3Z)-2-Propylpent-3-enoic acid a relevant compound in the study of VPA metabolism and potential toxicity mechanisms.
(3Z)-2-Propylpent-3-enoic acid, also known as 3Z-Ene-VPA, is a chemical compound with the molecular formula . It features a double bond in its structure and is classified as an unsaturated fatty acid. This compound has garnered attention in various scientific fields due to its metabolic relevance and potential applications in pharmacology.
(3Z)-2-Propylpent-3-enoic acid is primarily identified as a metabolite associated with certain biological processes, particularly in the context of drug metabolism and therapeutic applications. It has been documented in databases such as DrugBank and the Human Metabolome Database, indicating its significance in metabolic studies and potential therapeutic uses .
This compound falls under the category of fatty acids and carboxylic acids, characterized by the presence of a carboxyl group (-COOH) and an alkene functional group due to the double bond in its structure. Its classification is essential for understanding its chemical behavior and reactivity.
The synthesis of (3Z)-2-Propylpent-3-enoic acid can be achieved through various organic synthesis methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure the desired stereochemistry (specifically the Z configuration) is maintained. Advanced techniques like chromatography are typically employed for purification and analysis of the product.
The molecular structure of (3Z)-2-Propylpent-3-enoic acid includes:
The structural representation can be described using the following identifiers:
This structure indicates that the compound has a branched alkene configuration with a carboxylic acid functional group, which plays a crucial role in its chemical reactivity and biological activity .
The average molecular weight is approximately 142.20 g/mol, which is relevant for stoichiometric calculations in chemical reactions.
(3Z)-2-Propylpent-3-enoic acid participates in several chemical reactions typical for unsaturated fatty acids:
The reactivity of the double bond allows for diverse synthetic applications, making (3Z)-2-Propylpent-3-enoic acid a versatile intermediate in organic synthesis.
In biological systems, (3Z)-2-Propylpent-3-enoic acid may act as a signaling molecule or metabolite involved in various biochemical pathways. Its mechanism of action typically involves:
Studies have shown that metabolites like (3Z)-2-Propylpent-3-enoic acid can significantly affect physiological functions, including inflammation response and metabolic regulation .
These properties indicate that (3Z)-2-Propylpent-3-enoic acid can interact favorably with both hydrophilic and lipophilic environments .
(3Z)-2-Propylpent-3-enoic acid has potential applications in various scientific fields:
Research continues into its therapeutic potential, particularly concerning cardiovascular health and metabolic disorders .
(3Z)-2-Propylpent-3-enoic acid (3Z-ene-VPA) is an unsaturated metabolite of the antiepileptic drug valproic acid (VPA), implicated in the drug's idiosyncratic hepatotoxicity. This metabolite is generated through cytochrome P450-mediated ω-oxidation and subsequent β-oxidation in hepatic mitochondria. Experimental models demonstrate that 3Z-ene-VPA exhibits significantly greater cytotoxicity than the parent VPA molecule, particularly in glutathione (GSH)-depleted hepatocytes. At concentrations as low as 1 µM, 3Z-ene-VPA causes measurable lactate dehydrogenase (LDH) leakage—a marker of cellular damage—in GSH-compromised cells [2]. The metabolite's hepatotoxic potential stems from its chemical reactivity, enabling covalent binding to cellular proteins and disruption of mitochondrial function, ultimately leading to hepatocellular necrosis. Notably, the cytotoxicity profile of 3Z-ene-VPA exceeds that of other unsaturated metabolites like 2-ene-VPA, positioning it as a critical mediator in VPA-associated liver injury [2] [5].
Table 1: Chemical Identifiers of (3Z)-2-Propylpent-3-enoic Acid (3Z-ene-VPA)
Property | Value |
---|---|
Systematic Name | (3Z)-2-propylpent-3-enoic acid |
CAS Registry Number | 90830-42-5 |
Molecular Formula | C₈H₁₄O₂ |
Molecular Weight | 142.20 g/mol |
IUPAC Name | (3Z)-2-propylpent-3-enoic acid |
SMILES | CCCC(/C=C\C)C(=O)O |
InChI Key | WTMAHJABDOHPDJ-HYXAFXHYSA-N |
Purity (Analytical Grade) | >95% (HPLC) |
Mitochondrial β-oxidation represents a primary metabolic fate for VPA, but this pathway becomes disrupted when processing unsaturated metabolites like 3Z-ene-VPA. Unlike saturated fatty acids, 3Z-ene-VPA undergoes incomplete β-oxidation due to the presence of its cis-double bond at the 3,4-position. This structural feature interferes with the hydration step catalyzed by enoyl-CoA hydratase, leading to the accumulation of reactive intermediates such as 3Z-pentenoyl-CoA [5]. These intermediates can undergo further biotransformation into reactive electrophiles, including 4,5-epoxy-valproate and 3-keto-4-ene-VPA, which readily form covalent adducts with critical mitochondrial proteins. The ensuing mitochondrial dysfunction manifests as impaired fatty acid oxidation, reduced adenosine triphosphate (ATP) synthesis, and elevated production of reactive oxygen species (ROS), creating a state of oxidative stress that contributes to hepatocellular damage [1] [5]. This mechanism explains the characteristic microvesicular steatosis observed in severe VPA hepatotoxicity, where lipid accumulation results from disrupted mitochondrial β-oxidation.
The bioactivation of VPA to 3Z-ene-VPA is primarily mediated by cytochrome P450 (CYP) isoforms, particularly CYP2C9, CYP2A6, and CYP2B6. These enzymes catalyze the dehydrogenation of VPA through a desaturation reaction, introducing the double bond with specific stereochemistry. The Z (cis) configuration at the 3,4-position in 3Z-ene-VPA is significant, as it confers distinct chemical reactivity and metabolic stability compared to its E (trans) isomer. Computational studies indicate that the cis-configuration facilitates orbital overlap during enzymatic oxidation, promoting subsequent epoxidation at the 4,5-position to form the highly reactive 4,5-epoxy-valproate intermediate [5] [6]. This stereospecific bioactivation is critical because the 4,5-epoxide exhibits enhanced electrophilicity, enabling it to alkylate nucleophilic residues on proteins and enzymes involved in cellular detoxification. Consequently, the stereochemistry of 3Z-ene-VPA directly influences its hepatotoxic potential by determining the formation rate and stability of downstream reactive species [5].
3Z-ene-VPA serves as a precursor to further toxic metabolites through enzymatic dehydrogenation, yielding (E)-2,4-diene VPA—a conjugated diene with heightened electrophilicity. This conversion occurs via CYP-mediated oxidation, where 3Z-ene-VPA undergoes additional desaturation to form the extended diene system. (E)-2,4-diene VPA readily undergoes Michael addition reactions with cellular nucleophiles, particularly glutathione (GSH), forming 5-GS-3-ene VPA and 5-GS-4-hydroxy VPA lactone conjugates [2]. Experimental evidence shows that treatment of hepatocytes with 3Z-ene-VPA reduces intracellular GSH levels by approximately 50%, creating a state of oxidative vulnerability. When cellular GSH reserves are depleted—either pharmacologically (e.g., with buthionine sulfoximine) or due to high metabolite flux—(E)-2,4-diene VPA and related electrophiles can react with essential protein thiols in mitochondria and endoplasmic reticulum. This reaction cascade leads to the inhibition of critical enzymes involved in cellular redox homeostasis, calcium signaling, and energy metabolism, culminating in necrotic cell death [2] [5]. Antioxidants like vitamins C and E demonstrate cytoprotective effects in this context, underscoring the centrality of oxidative stress in the hepatotoxicity mechanism.
Table 2: Metabolic Pathways and Toxicological Significance of VPA Metabolites
Metabolite | Primary Metabolic Pathway | Key Reactive Intermediate | Toxicological Consequence |
---|---|---|---|
3Z-ene-VPA | CYP ω-oxidation | 4,5-Epoxy-valproate | Protein adduct formation |
(E)-2,4-diene VPA | Further CYP oxidation of 3Z-ene-VPA | Michael acceptors | Glutathione depletion, protein alkylation |
5-GS-3-ene VPA | Glutathione conjugation | None (detoxification product) | Biomarker of electrophile formation |
5-GS-4-hydroxy VPA lactone | Cyclization of GSH conjugate | None (detoxification product) | Biomarker of oxidative stress |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1